![molecular formula C19H13ClO2 B14365947 3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one CAS No. 93828-09-2](/img/structure/B14365947.png)
3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans These compounds are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one can be achieved through a multi-component reaction involving 2-naphthol, 4-chlorobenzaldehyde, and dimedone. The reaction is typically carried out in the presence of a catalyst such as piperidine or triethylamine under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions in large reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors, leading to changes in cellular signaling pathways. The presence of the chlorine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
- 3-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
- 3-(4-Nitrophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one makes it more reactive compared to its analogs with different substituents. This reactivity can be advantageous in various chemical reactions and applications, making it a valuable compound in research and industry .
Properties
CAS No. |
93828-09-2 |
|---|---|
Molecular Formula |
C19H13ClO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,3-dihydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C19H13ClO2/c20-14-8-5-13(6-9-14)18-11-16(21)19-15-4-2-1-3-12(15)7-10-17(19)22-18/h1-10,18H,11H2 |
InChI Key |
UPZYQABECICPBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


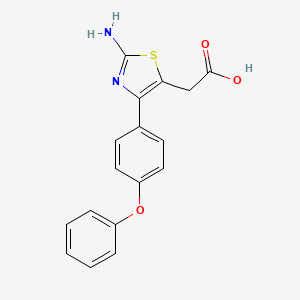
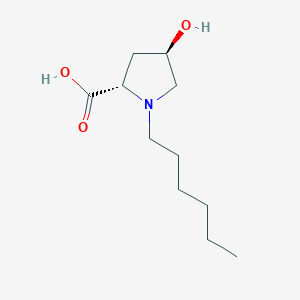
![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
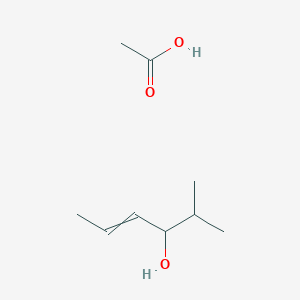
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)
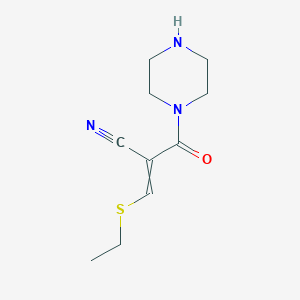


![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)


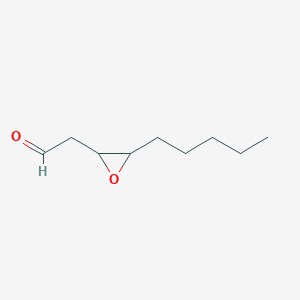

![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
